3-bromo-N-methylpyridin-2-amine

Catalog No.
S689982
CAS No.
214977-38-5
M.F
C6H7BrN2
M. Wt
187.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-methylpyridin-2-amine

CAS Number

214977-38-5

Product Name

3-bromo-N-methylpyridin-2-amine

IUPAC Name

3-bromo-N-methylpyridin-2-amine

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

InChI

InChI=1S/C6H7BrN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)

InChI Key

LXCXEEQZSDKPKQ-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC=N1)Br

Canonical SMILES

CNC1=C(C=CC=N1)Br

3-Bromo-N-methylpyridin-2-amine is a highly functionalized secondary aminopyridine featuring a bromine atom at the 3-position and an N-methyl group at the 2-position. In industrial procurement, it is primarily sourced as an advanced precursor for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) and for the regioselective synthesis of fused nitrogen heterocycles like imidazo[1,2-a]pyridines. By providing a fixed secondary amine and a reactive aryl bromide handle, this compound allows process chemists to bypass the notoriously difficult and low-yielding selective monomethylation of primary aminopyridines, streamlining the industrial scale-up of complex pharmaceutical intermediates [1].

Attempting to substitute 3-bromo-N-methylpyridin-2-amine with its cheaper primary amine counterpart, 3-bromopyridin-2-amine, introduces severe chemoselectivity and processability penalties. In situ methylation of the primary amine inevitably yields a statistical mixture of unreacted starting material, the desired monomethylated product, and a significant fraction of over-alkylated N,N-dimethylated byproducts. This necessitates rigorous, solvent-heavy chromatographic separation that drastically reduces overall synthetic efficiency. Furthermore, the primary amine forms strong intermolecular hydrogen bonding networks, rendering it a solid with poor solubility in non-polar process solvents. Procuring the exact pre-methylated compound eliminates the over-alkylation penalty, ensures high solubility for concentrated reactions, and provides a liquid-phase precursor ideal for continuous flow manufacturing [1].

Monomethylation Fidelity and Yield Optimization

Procuring pre-methylated 3-bromo-N-methylpyridin-2-amine guarantees >98% secondary amine purity for downstream reactions. In contrast, attempting to synthesize this motif by methylating 3-bromopyridin-2-amine (e.g., using MeI and NaH) typically results in a crude mixture containing ~60-70% of the target monomethylated product, contaminated by 20-30% of the N,N-dimethylated byproduct. This requires extensive chromatographic purification [1].

Evidence DimensionMonomethylated intermediate yield/purity
Target Compound Data>98% purity (direct procurement)
Comparator Or Baseline~60-70% yield (in situ methylation of 3-bromopyridin-2-amine)
Quantified Difference~30% yield recovery and elimination of purification step
ConditionsStandard methylation conditions (MeI, NaH, THF, 0 to 40 °C)

Eliminating the methylation step prevents costly yield losses and bypasses a major purification bottleneck in the scale-up of N-methylated heterocycles.

Physical State Compatibility for Continuous Flow Dosing

The N-methylation of the 2-amino group disrupts the robust intermolecular hydrogen bonding present in primary aminopyridines. As a result, 3-bromo-N-methylpyridin-2-amine exists as a pumpable viscous oil at room temperature, whereas the baseline 3-bromopyridin-2-amine is a crystalline solid with a melting point of 63-68 °C. This physical state transition makes the N-methylated derivative vastly superior for automated liquid handling and continuous flow synthesis .

Evidence DimensionPhysical state at 20-25 °C
Target Compound DataViscous oil (liquid)
Comparator Or BaselineCrystalline solid (mp 63-68 °C for 3-bromopyridin-2-amine)
Quantified DifferencePhase transition from solid to liquid at ambient temperature
ConditionsStandard ambient temperature and pressure (20-25 °C, 1 atm)

Liquid precursors enable seamless integration into continuous flow reactors and automated dosing pumps without the risk of line clogging associated with solid suspensions.

Process Solvent Solubility for High-Concentration Couplings

The disruption of hydrogen bonding not only alters the physical state but also dramatically enhances solubility in standard organic process solvents. 3-bromo-N-methylpyridin-2-amine exhibits high solubility (>250 mg/mL) in non-polar to moderately polar solvents like toluene and dichloromethane. The primary amine comparator, 3-bromopyridin-2-amine, suffers from restricted solubility (<50 mg/mL in toluene) due to its crystal lattice energy. This allows the N-methylated compound to be deployed in highly concentrated cross-coupling streams [1].

Evidence DimensionSolubility in toluene at 25 °C
Target Compound Data>250 mg/mL
Comparator Or Baseline<50 mg/mL (3-bromopyridin-2-amine)
Quantified Difference>5-fold increase in process solvent solubility
ConditionsToluene solvent, 25 °C

Higher solubility enables greater volumetric productivity in industrial reactors, reducing solvent waste and improving overall process mass intensity (PMI).

Regioselectivity in Fused Heterocycle Synthesis

When synthesizing N-methylated imidazo[1,2-a]pyridine derivatives, using 3-bromo-N-methylpyridin-2-amine as the starting material directs the cyclization with absolute N-methyl regioselectivity, often achieving >85% yield of the desired core. If a chemist instead attempts to build the imidazo[1,2-a]pyridine core first and methylate it post-cyclization, the reaction suffers from competing N-alkylation versus C-alkylation, dropping the yield of the target isomer to <50% [1].

Evidence DimensionYield of specific N-methylated fused core
Target Compound Data>85% yield via direct cyclization
Comparator Or Baseline<50% yield via post-cyclization methylation
Quantified Difference>35% absolute increase in target core yield
ConditionsCyclization with alpha-haloketones vs. standard post-cyclization methylation

Secures a high-yielding, direct synthetic route to complex N-methylated heterocycles, avoiding late-stage isomeric mixtures.

Continuous Flow Synthesis of Pharmaceutical Intermediates

Because 3-bromo-N-methylpyridin-2-amine is a liquid at room temperature, it is the ideal choice for continuous flow setups requiring precise, automated liquid dosing. It prevents the line-clogging issues typical of solid primary aminopyridines .

High-Concentration Palladium-Catalyzed Cross-Couplings

Its excellent solubility in toluene makes this compound highly suitable for industrial-scale Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for higher volumetric productivity and lower solvent usage compared to its primary amine analog [1].

Regiocontrolled Synthesis of Imidazo[1,2-a]pyridines

It is the preferred building block for accessing N-methylated imidazo[1,2-a]pyridines and related fused heterocycles, as its pre-installed methyl group guarantees correct regiochemistry and avoids the poor yields associated with late-stage methylation [2].

Library Generation in Medicinal Chemistry

The guaranteed monomethylation fidelity of this procured precursor allows medicinal chemists to rapidly generate libraries of N-methylated pyridine derivatives without the bottleneck of separating mono- and di-alkylated mixtures during each analog synthesis [3].

XLogP3

1.9

Wikipedia

3-Bromo-N-methylpyridin-2-amine

Dates

Last modified: 08-15-2023

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